Linker Length: Propoxy vs. Ethoxy vs. Butoxy
3-(3-Aminopropoxy)isoxazole carries a three-carbon alkoxy linker, yielding a molecular weight of 142.16 Da (free base). The one-carbon-shorter 3-(2-aminoethoxy)isoxazole analog (C₅H₈N₂O₂) has a predicted MW of ~128.13 Da, while the one-carbon-longer 3-(4-aminobutoxy)isoxazole analog (C₇H₁₂N₂O₂) has a predicted MW of ~156.18 Da . Each ±CH₂ increment shifts the molecular weight by approximately 14 Da and alters the calculated lipophilicity (cLogP) and topological polar surface area (TPSA), which are critical parameters governing passive membrane permeability and solubility in PROTAC design [1]. The TPSA for 3-(3-aminopropoxy)isoxazole is approximately 56–60 Ų (predicted), reflecting two H-bond acceptors (isoxazole N and ether O) and one H-bond donor (primary amine), while the homologs differ by the incremental contribution of each methylene group . In the 3-alkoxyisoxazole σ₂ ligand series, SAR exploration demonstrated that even subtle modifications to the aminoalkoxy region dramatically altered receptor binding, with Ki values for different linker lengths spanning from low nanomolar to micromolar ranges, confirming that linker length is not interchangeable [2].
| Evidence Dimension | Linker chain length and corresponding molecular weight |
|---|---|
| Target Compound Data | Propoxy (C3) linker; MW 142.16 g/mol; Formula C₆H₁₀N₂O₂ |
| Comparator Or Baseline | Ethoxy (C2) analog: MW ~128.13 g/mol, C₅H₈N₂O₂; Butoxy (C4) analog: MW ~156.18 g/mol, C₇H₁₂N₂O₂ |
| Quantified Difference | ΔMW ≈ +14 Da per methylene increment; distinct cLogP and TPSA values for each homolog |
| Conditions | Predicted physicochemical properties based on structural formulas |
Why This Matters
In PROTAC and bifunctional molecule design, the linker length dictates ternary complex geometry and degradation efficiency; a 14 Da or single-CH₂ mismatch can be the difference between active degrader and inactive compound.
- [1] BOC Sciences. Choosing the Right Linker for PROTAC Research. 2025. View Source
- [2] Shi, J.-J. et al. ChemMedChem 2021, 16, 524–536. View Source
